molecular formula C28H29ClN4O2 B1427423 Ro 32-0432 hydrochloride CAS No. 1781828-85-0

Ro 32-0432 hydrochloride

Cat. No.: B1427423
CAS No.: 1781828-85-0
M. Wt: 489 g/mol
InChI Key: HSPRASOZRZDELU-LMOVPXPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ro 32-0432 hydrochloride (CAS 151342-35-7) is a potent, selective, ATP-competitive, and orally active protein kinase C (PKC) inhibitor. Its chemical name is (R)-3-(8-((dimethylamino)methyl)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione hydrochloride, with a molecular weight of 489.01 g/mol . It exhibits high selectivity for PKC isoforms, with IC50 values of 9 nM (PKCα), 28 nM (PKCβI), 31 nM (PKCβII), 37 nM (PKCγ), and 108 nM (PKCε) .

Preparation Methods

The synthesis of Ro 32-0432 hydrochloride involves several steps, including the formation of the bisindolylmaleimide core structure. The synthetic route typically includes the following steps:

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Ro 32-0432 hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction can modify the functional groups attached to the bisindolylmaleimide core.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific functional groups.

    Substitution: Substitution reactions are common for modifying the substituents on the indole rings.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Cardiovascular Research

Ro 32-0432 has been extensively studied in the context of cardiovascular diseases, particularly in models of autoimmune myocarditis. Research indicates that administration of Ro 32-0432 can significantly reduce cardiac fibrosis and inflammation in experimental autoimmune myocarditis (EAM) models. Key findings include:

  • Dosage and Administration: Administered intraperitoneally at a dosage of 1 mg/kg every two days effectively reduced the severity of EAM .
  • Biomarker Modulation: Treatment led to decreased levels of cardiac biomarkers such as ANP and BNP, indicating reduced cardiac stress .

The compound's ability to inhibit PKC activity has been linked to improved cardiac function and stabilization of gap junctions in the heart tissue .

Cancer Research

In oncology, Ro 32-0432 has been investigated for its potential to induce apoptosis in cancer cells through PKC-mediated pathways. Studies have shown:

  • Inhibition of Tumor Growth: Ro 32-0432 has been reported to enhance the efficacy of chemotherapeutic agents by sensitizing cancer cells to treatment .
  • Mechanistic Insights: The compound's role in modulating signaling pathways involved in cell survival and death makes it a candidate for combination therapies targeting various malignancies .

Neurobiology

Research into neurodegenerative diseases has also highlighted the potential of Ro 32-0432:

  • Neuroprotective Effects: Studies suggest that inhibition of PKC may protect neurons from excitotoxicity and apoptosis, providing insights into therapeutic strategies for conditions like Alzheimer's disease .

Summary of Findings

The following table summarizes key findings from studies utilizing Ro 32-0432 hydrochloride:

Application AreaKey FindingsReference
Cardiovascular ResearchReduces cardiac fibrosis; lowers ANP/BNP levels
Cancer ResearchInduces apoptosis; enhances chemotherapy efficacy
NeurobiologyPotential neuroprotective effects against excitotoxicity

Mechanism of Action

Ro 32-0432 hydrochloride exerts its effects by selectively inhibiting protein kinase C. It binds to the ATP-binding site of protein kinase C, preventing its activation and subsequent phosphorylation of downstream targets. This inhibition disrupts the signaling pathways mediated by protein kinase C, leading to reduced T-cell activation and chronic inflammatory responses .

Comparison with Similar Compounds

Key Properties:

  • Solubility : <4.89 mg/mL in DMSO; requires heating to 37°C and sonication for dissolution .
  • Stability : Stable for 1 month at -20°C or 6 months at -80°C in solvent .
  • Applications :
    • Inhibits T-cell proliferation (IC50: 30–150 nM) and IL-2 secretion, relevant to chronic inflammation .
    • Enhances cardiac contractility and protects against heart failure .
    • Suppresses retinal progenitor apoptosis and phorbol ester-induced edema in rats .

Comparative Analysis with Similar PKC Inhibitors

Table 1: Comparison of PKC Inhibitors

Compound Selectivity (IC50) Mechanism Key Applications Notable Features References
Ro 32-0432 hydrochloride PKCα: 9 nM; PKCβI: 28 nM; PKCε: 108 nM ATP-competitive, oral activity Cardiac protection, T-cell inhibition High isoform selectivity; cell-permeable
Gö 6983 Broad-spectrum (PKCα, β, γ, δ, ζ) Non-ATP competitive Cancer research, ischemia-reperfusion injury Fast-acting; inhibits novel PKC isoforms
Enzastaurin PKCβ (IC50: 6 nM) ATP-competitive Anticancer therapy, platelet aggregation Promotes proliferative factor secretion
GF 109203X PKCα: 20 nM; PKCβ: 30 nM; PKCγ: 30 nM ATP-competitive Signal transduction studies High selectivity; used in kinase assays
Ro 31-8220 mesylate Pan-PKC inhibitor (IC50: 5–50 nM) ATP-competitive Immunosuppression, apoptosis studies Blocks T-cell activation
Staurosporine PKCα: 0.7 nM; broad kinase activity ATP-competitive General kinase inhibition Low selectivity; toxic in vivo
Rottlerin PKCδ (IC50: 3–6 µM) Non-ATP competitive Autophagy, mitochondrial studies Fast-acting (effects in 5 min)
Calphostin C PKC (IC50: 50 nM) Binds regulatory domain Cancer research, photodynamic therapy Light-activated; inhibits tumor growth

Key Findings:

Selectivity Profile :

  • Ro 32-0432 shows 10-fold higher selectivity for PKCα over PKCε , distinguishing it from pan-inhibitors like Gö 6983 and Ro 31-8220 .
  • Enzastaurin’s PKCβ selectivity contrasts with Ro 32-0432’s broader α/β/γ inhibition, making the latter preferable for studies targeting multiple isoforms .

Mechanistic Differences :

  • Unlike Rottlerin or Calphostin C, which target regulatory domains, Ro 32-0432 and GF 109203X are ATP-competitive , enabling precise modulation of catalytic activity .

In Vivo Efficacy: Ro 32-0432’s oral bioavailability and cardiac protective effects are unique among ATP-competitive inhibitors, which often require intravenous administration . Staurosporine’s toxicity limits its use in animal models, whereas Ro 32-0432 is tolerated in rat edema studies .

Research Applications :

  • Ro 32-0432 is critical in T-cell proliferation assays due to its low IC50 (30–150 nM), outperforming Ro 31-8220 in chronic inflammation models .
  • Gö 6983’s fast action makes it suitable for acute ischemia-reperfusion injury studies, a niche where Ro 32-0432 is less commonly used .

Data Tables

Table 2: Physicochemical and Pharmacokinetic Properties

Property This compound Gö 6983 Enzastaurin
Molecular Weight (g/mol) 489.01 479.98 516.98
Solubility <4.89 mg/mL (DMSO) >10 mg/mL (DMSO) 0.5 mg/mL (Water)
Oral Activity Yes No Yes
Purity ≥98% ≥98% ≥99%
Key Supplier MedChemExpress Sigma Selleckchem

Biological Activity

Ro 32-0432 hydrochloride is a selective, cell-permeable inhibitor of protein kinase C (PKC), exhibiting significant biological activity relevant to various physiological and pathological processes. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, effects on cellular processes, and implications in disease models.

Ro 32-0432 primarily functions as an inhibitor of PKC, a family of serine/threonine kinases involved in numerous cellular signaling pathways. It shows a slight selectivity for conventional PKC isoforms over atypical ones, with binding affinities reported as follows:

PKC IsoformBinding Affinity (nM)
PKCα9
PKCβI28
PKCβII31
PKCγ37
PKCε108

These affinities indicate that Ro 32-0432 effectively inhibits conventional PKC isoforms at low concentrations, making it a valuable tool for studying PKC-related signaling pathways in various biological contexts .

Inhibition of T Cell Activation

Research has demonstrated that Ro 32-0432 can prevent T cell activation, which is critical in immune responses. In vivo studies have shown that administration of Ro 32-0432 can mitigate chronic inflammation by inhibiting T cell proliferation and cytokine production . This suggests potential therapeutic applications in autoimmune diseases.

Impact on Myocarditis

A study investigating the effects of Ro 32-0432 on experimental autoimmune myocarditis (EAM) revealed significant findings. The treatment reduced cardiac fibrosis and inflammatory markers such as IL-1β and IL-17. Notably, it also decreased the expression of heart failure biomarkers like ANP and BNP, suggesting that Ro 32-0432 may offer protective effects against cardiac damage in inflammatory conditions . The dosage used was 1 mg/kg administered intraperitoneally every two days during the peak inflammatory phase.

Effects on Neurotransmitter Release

In experiments assessing neurotransmitter release, Ro 32-0432 was shown to blunt the facilitation of noradrenaline release induced by phorbol esters. This indicates that PKC activity is necessary for certain neurotransmitter release mechanisms, further underscoring the compound's role in modulating synaptic transmission .

Case Study: Myocarditis Treatment

In a controlled study involving rats with EAM, Ro 32-0432 administration led to:

  • Reduction in Cardiac Fibrosis : Histological analysis showed decreased fibrosis compared to untreated controls.
  • Decreased Pro-inflammatory Cytokines : Significant reductions in IL-1β and IL-17 levels were observed post-treatment.
  • Improved Heart Function Markers : A notable decrease in the ratio of heart weight to body weight (HW/BW) was recorded following treatment.

These results suggest that targeting PKC with Ro 32-0432 may represent a viable strategy for managing myocarditis and potentially other inflammatory cardiac conditions .

Q & A

Basic Research Questions

Q. What is the mechanism of action of Ro 32-0432 hydrochloride, and how does its ATP-competitive inhibition impact PKC isoform selectivity?

this compound is an ATP-competitive inhibitor that binds to the catalytic domain of PKC isoforms, blocking substrate phosphorylation. Its selectivity for PKCα (IC50 = 9 nM) and PKCβI (IC50 = 28 nM) over Ca²⁺-independent PKCε (IC50 = 108 nM) arises from structural differences in the ATP-binding pockets of these isoforms . Researchers should validate isoform specificity using kinase profiling assays and compare inhibition kinetics across isoforms to confirm selectivity in their experimental systems.

Q. What are the key solubility and storage considerations for this compound in cell-based assays?

this compound has limited solubility in DMSO (<4.89 mg/mL) and requires heating to 37°C followed by sonication to achieve homogeneous solutions. Stock solutions (10 mM) should be stored at -20°C for ≤1 month or -80°C for ≤6 months. For in vitro studies, avoid freeze-thaw cycles and confirm solubility in assay buffers using dynamic light scattering (DLS) to prevent aggregation .

Q. How do experimental models (e.g., yeast vs. mammalian systems) influence the interpretation of Ro 32-0432's effects on PKC signaling?

Yeast models (e.g., S. cerevisiae CG379) are useful for studying PKC-p53 interactions under controlled conditions but lack endogenous PKC isoforms. In contrast, mammalian systems better replicate physiological PKC regulation. Researchers using yeast must co-express mammalian PKC isoforms (e.g., via GAL1-10 promoter plasmids) and validate inhibitor activity via colony-forming unit (CFU) assays, as described in . Dose-response curves should account for differences in cell permeability between systems .

Advanced Research Questions

Q. How can researchers resolve contradictory data on Ro 32-0432's cardioprotective vs. pro-inflammatory effects in preclinical models?

Contradictions may arise from isoform-specific PKC roles: PKCα/β inhibition enhances cardiac contractility but suppresses T-cell activation (IC50 = 30–150 nM). To clarify context-dependent outcomes, use isoform-knockout models or RNAi to isolate PKCα/β contributions. For example, compare Ro 32-0432’s effects in cardiac myocytes (PKCα-dominant) vs. T-cells (PKCθ/δ-dominant) while monitoring NF-κB and ERK pathways .

Q. What methodological controls are critical when analyzing Ro 32-0432's off-target effects in kinase inhibition studies?

  • Positive controls : Use pan-PKC inhibitors (e.g., Gö 6983) to benchmark isoform selectivity.
  • Negative controls : Include ATP-competitive inhibitors for unrelated kinases (e.g., PKA) to assess cross-reactivity.
  • Dose validation : Perform ATP titration assays to confirm competitive inhibition kinetics (e.g., Ki calculations). Reference kinase profiling data from (Table 1) to identify high-risk off-targets like PKD1 (IC50 ~300 nM) .

Q. How can researchers address reproducibility challenges in Ro 32-0432 studies, particularly in PKCε-dominated systems?

PKCε’s lower sensitivity (IC50 = 108 nM) requires higher inhibitor concentrations, increasing off-target risks. To improve reproducibility:

  • Use orthogonal assays (e.g., FRET-based PKC activity reporters) to confirm target engagement.
  • Validate results with structurally distinct inhibitors (e.g., GF 109203X for PKCε).
  • Report detailed solubilization protocols, as DMSO quality impacts inhibitor stability .

Properties

IUPAC Name

3-[(8S)-8-[(dimethylamino)methyl]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O2.ClH/c1-30(2)15-17-12-13-32-22-11-7-5-9-19(22)24(23(32)14-17)26-25(27(33)29-28(26)34)20-16-31(3)21-10-6-4-8-18(20)21;/h4-11,16-17H,12-15H2,1-3H3,(H,29,33,34);1H/t17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSPRASOZRZDELU-LMOVPXPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C5CC(CCN5C6=CC=CC=C64)CN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C5C[C@H](CCN5C6=CC=CC=C64)CN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

185 mg of trifluoromethanesulfonic anhydride in 30 ml of dichloromethane were treated at 0° C. under a nitrogen atmosphere with a suspension of 140 mg of the pyrroledione product of Example 1 and 70 mg of collidine in 25 ml of dichloromethane. After 1.5 hour, 0.8 ml of a 33% solution of dimethylamine in ethanol was added and the mixture was stirred for 2.5 hours. The solvent was removed under reduced pressure and the residue was triturated with methanol to give a solid which was stirred with ethyl acetate saturated with hydrogen chloride. The solid was filtered off and dried to give 70 mg of 3-[6,7,8,9-tetrahydro-8-[(dimethylamino)methyl]pyrido[1,2-a]indol-10-yl]-4-(1-methyl-3-indolyl)-1H-pyrrole-2,5-dione hydrochloride of melting point 335°-336° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
185 mg
Type
reactant
Reaction Step Two
Name
pyrroledione
Quantity
140 mg
Type
reactant
Reaction Step Two
Quantity
70 mg
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ro 32-0432 hydrochloride
Reactant of Route 2
Reactant of Route 2
Ro 32-0432 hydrochloride
Reactant of Route 3
Ro 32-0432 hydrochloride
Reactant of Route 4
Ro 32-0432 hydrochloride
Reactant of Route 5
Reactant of Route 5
Ro 32-0432 hydrochloride
Reactant of Route 6
Reactant of Route 6
Ro 32-0432 hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.